molecular formula C14H19NO4S B2732423 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-methoxyethanone CAS No. 2034461-22-6

1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-methoxyethanone

Cat. No. B2732423
CAS RN: 2034461-22-6
M. Wt: 297.37
InChI Key: SNEOSDXKXSVGAB-UHFFFAOYSA-N
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Description

1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-methoxyethanone, also known as DMPE, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMPE belongs to the class of compounds known as thiazepanes, which are cyclic organic molecules with a thiazepane ring structure. In

Scientific Research Applications

Antioxidative Phenylpropanoids

Research on antioxidative phenylpropanoids, such as those from berries of Pimenta dioica, highlights the potential of phenyl and methoxy group-containing compounds in antioxidant applications. These compounds inhibit the autoxidation of linoleic acid, suggesting their utility in preventing oxidative stress-related damage in biological and material contexts (Kikuzaki et al., 1999).

Microwave- and Ultrasound-Assisted Semisynthesis

The semisynthesis of methoxylated propiophenones using microwave and ultrasound heating points to efficient methods for preparing compounds with specific functional groups, potentially including derivatives of 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-methoxyethanone. This technique could be adapted for synthesizing and studying related compounds with applications in pharmaceuticals and organic materials (Joshi et al., 2005).

Asymmetric Hydrogenation

Studies on asymmetric hydrogenation of phenylpropane derivatives reveal insights into catalytic processes that could be applicable to the synthesis of chiral derivatives of the compound . This has implications for producing substances with specific optical activities, useful in creating materials with unique physical properties or drugs with specific therapeutic effects (Toukoniitty et al., 2004).

Liquid Crystalline Polyacetylenes

Research into side-chain liquid crystalline polyacetylenes containing phenyl benzoate mesogens shows the role of phenyl and methoxy groups in tuning molecular alignments. This suggests potential applications in creating advanced materials for displays, sensors, and other electronic devices (Kong & Tang, 1998).

Chemiluminescent Decomposition

A study on the chemiluminescent decomposition of dioxetanes bearing phenyl moieties substituted with methoxy groups demonstrates unique light-emitting properties. These findings could lead to applications in biochemical assays, sensors, and illuminating devices, providing a foundation for further exploration of related compounds (Matsumoto et al., 2003).

properties

IUPAC Name

1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-2-methoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-19-11-14(16)15-8-7-13(20(17,18)10-9-15)12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNEOSDXKXSVGAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-methoxyethanone

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